2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a cyclooctane ring fused with a pyridine ring, making it a bicyclic structure. The presence of an amino group, a phenyl group, and a carbonitrile group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines
Scientific Research Applications
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, altering their activity. The presence of the amino and phenyl groups allows for interactions with various molecular targets, potentially modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-phenylpyridine-3-carbonitrile: Lacks the cyclooctane ring, making it less sterically hindered and potentially more reactive.
4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile: Lacks the amino group, which may reduce its ability to participate in certain types of reactions.
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine:
Uniqueness
The unique combination of functional groups in 2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile provides it with a distinct set of chemical properties and reactivity. Its bicyclic structure offers a rigid framework that can influence its interactions with other molecules, making it a valuable compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c19-12-15-17(13-8-4-3-5-9-13)14-10-6-1-2-7-11-16(14)21-18(15)20/h3-5,8-9H,1-2,6-7,10-11H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKAULJAXIBKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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